molecular formula C10H10BNO2 B1424268 2-Methylquinoline-6-boronic acid CAS No. 1092790-20-9

2-Methylquinoline-6-boronic acid

Cat. No. B1424268
M. Wt: 187 g/mol
InChI Key: MVMHGLOKEZYGNG-UHFFFAOYSA-N
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Description

“2-Methylquinoline-6-boronic acid” is a chemical compound with the empirical formula C15H15BN2O4 and a molecular weight of 298.10 . It is a derivative of boronic acid and is often used in laboratory settings .


Synthesis Analysis

The synthesis of boronic acids and their derivatives, such as “2-Methylquinoline-6-boronic acid”, often involves copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid . This method is known for its promising chemo- and regioselectivity and excellent functional-group tolerance .


Molecular Structure Analysis

The molecular structure of “2-Methylquinoline-6-boronic acid” is characterized by the presence of a boronic acid group attached to a 2-methylquinoline moiety .


Chemical Reactions Analysis

Boronic acids, including “2-Methylquinoline-6-boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are susceptible to side reactions in Suzuki-Miyaura (SM) couplings, including protodeboronation, oxidation, and palladium-catalyzed homocoupling .


Physical And Chemical Properties Analysis

“2-Methylquinoline-6-boronic acid” is a solid substance with a melting point of 208-213 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

    Sensing Applications

    Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

    Biological Labelling

    The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .

    Protein Manipulation and Modification

    Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .

    Separation Technologies

    Boronic acids are also used in separation technologies .

    Development of Therapeutics

    Boronic acids are used in the development of therapeutics .

    Controlled Release of Insulin

    Boronic acids are used in polymers for the controlled release of insulin .

    Suzuki-Miyaura Coupling

    Boronic acids, including “2-Methylquinoline-6-boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

    Synthesis of Pinacol Esters

    “2-Methylquinoline-6-boronic acid” can be converted into its pinacol ester . Pinacol esters of boronic acids are more stable and easier to handle than the boronic acids themselves . They are often used in Suzuki-Miyaura coupling reactions .

    Synthesis of MIDA Boronates

    “2-Methylquinoline-6-boronic acid” can potentially be converted into a MIDA boronate . MIDA boronates are a type of boronic acid derivative that are particularly stable and easy to handle . They can be used in a variety of cross-coupling reactions .

Safety And Hazards

“2-Methylquinoline-6-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including “2-Methylquinoline-6-boronic acid”, are increasingly being utilized in diverse areas of research . Their success in Suzuki–Miyaura (SM) cross-coupling reactions has led to the development of a variety of boronic acid reagents tailored for specific SM coupling conditions . Furthermore, the interaction of boronic acids with diols has opened up various areas of application, ranging from biological labeling and protein manipulation to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .

properties

IUPAC Name

(2-methylquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMHGLOKEZYGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-6-quinolinyl)boronic acid

CAS RN

1092790-20-9
Record name (2-methylquinolin-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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